The Discovery and Characterization of Peptide YY: A Technical Guide
The Discovery and Characterization of Peptide YY: A Technical Guide
An in-depth exploration of the history, isolation, and foundational experimental analysis of the gut hormone Peptide YY (PYY), tailored for researchers, scientists, and professionals in drug development.
This technical guide provides a comprehensive overview of the pivotal moments and methodologies that led to the discovery and characterization of Peptide YY (PYY), a key regulator of appetite and metabolism. From its initial isolation to the elucidation of its primary structure and signaling pathways, this document serves as a detailed resource, incorporating experimental protocols, quantitative data, and visual representations of the underlying biological processes.
A Historical Perspective: The Unveiling of a Gut Hormone
The story of Peptide YY (PYY) begins in the early 1980s, a period of significant advancements in peptide chemistry and endocrinology. The discovery of PYY is credited to the pioneering work of Kazuhiko Tatemoto and Viktor Mutt, who at the time were developing novel chemical methods to identify new biologically active peptides. Their innovative approach, which focused on a common structural feature of many neuropeptides—the C-terminal amide—led to the isolation of this previously unknown polypeptide.
In 1980, Tatemoto and Mutt first reported the isolation of two novel candidate hormones from porcine upper intestinal tissue, one of which they named Peptide YY.[1] The name was derived from the single-letter amino acid code for Tyrosine (Y), as the peptide possessed a tyrosine residue at both its N-terminus and C-terminus.[2] Two years later, in 1982, they published the complete amino acid sequence of porcine PYY, a 36-amino acid peptide, and demonstrated its potent inhibitory effects on pancreatic secretion.[2][3] This seminal work established PYY as a new candidate gut hormone and laid the foundation for decades of research into its physiological roles.
Subsequent research led to the isolation and sequencing of human PYY in 1988, revealing a high degree of conservation between the porcine and human forms, with only two amino acid substitutions.[4] Further investigations uncovered that PYY exists in two major circulating forms: PYY(1-36) and the truncated form PYY(3-36). The conversion of PYY(1-36) to PYY(3-36) is mediated by the enzyme dipeptidyl peptidase-IV (DPP-IV). This cleavage was found to be critical for the peptide's biological activity, particularly its effects on appetite regulation.
The Foundational Experiments: Methodologies in Detail
The discovery and early characterization of PYY were reliant on a suite of sophisticated biochemical techniques. The following sections provide a detailed overview of the key experimental protocols employed during this period.
A Novel Chemical Assay for C-Terminal Amide Detection
The initial discovery of PYY was made possible by a novel chemical detection method developed by Tatemoto and Mutt, which specifically targeted the C-terminal tyrosine amide structure. This method provided a chemical signature to guide the purification process, bypassing the need for a bioassay in the initial stages.
Experimental Protocol: C-Terminal Amide Detection (Tatemoto & Mutt Method)
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Tissue Extraction: Porcine upper intestinal tissue is homogenized in boiling water and then acidified with acetic acid. The homogenate is then centrifuged to remove insoluble material.
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Enzymatic Digestion: The crude extract is subjected to enzymatic digestion with a non-specific protease (e.g., papain) to break down larger proteins and peptides, releasing smaller fragments including the C-terminal amino acid amide of PYY.
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Dansylation: The resulting peptide fragments are reacted with dansyl chloride. This reagent labels the free amino groups of all amino acids and peptides, including the N-terminus of the released C-terminal tyrosine amide.
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Thin-Layer Chromatography (TLC): The dansylated products are separated using two-dimensional thin-layer chromatography on polyamide plates.
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Identification: The position of the dansylated C-terminal tyrosine amide is identified by comparing it to the migration of a synthetic dansyl-tyrosine amide standard. The presence of this specific spot indicated the presence of a peptide with a C-terminal tyrosine amide in the original extract.
Radioimmunoassay (RIA) for PYY Quantification
Following the isolation and sequencing of PYY, the development of a sensitive and specific radioimmunoassay (RIA) was crucial for quantifying its concentration in biological fluids and tissues. This technique allowed researchers to study the physiological regulation of PYY release.
Experimental Protocol: Competitive Binding Radioimmunoassay for Peptide YY
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Antibody Production: Specific polyclonal antibodies against synthetic PYY are raised in rabbits.
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Radiolabeling of PYY: Pure synthetic PYY is radiolabeled, typically with Iodine-125 (¹²⁵I), to create a "hot" tracer.
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Competitive Binding: A known amount of the ¹²⁵I-labeled PYY is mixed with a limited amount of the anti-PYY antibody. To this mixture, either a known amount of unlabeled ("cold") PYY (for the standard curve) or the unknown sample (e.g., plasma extract) is added. The unlabeled PYY in the standard or sample competes with the radiolabeled PYY for binding to the antibody.
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Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
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Separation of Bound and Free PYY: The antibody-bound PYY is separated from the free, unbound PYY. This is often achieved by adding a secondary antibody that precipitates the primary antibody-PYY complex, followed by centrifugation.
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Quantification: The radioactivity of the precipitated (bound) fraction is measured using a gamma counter.
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Data Analysis: A standard curve is generated by plotting the percentage of bound ¹²⁵I-PYY against the concentration of unlabeled PYY standards. The concentration of PYY in the unknown samples is then determined by interpolating their bound radioactivity values on the standard curve.[1][3][4][5]
Peptide Sequencing by Edman Degradation
The determination of the precise amino acid sequence of PYY was accomplished using Edman degradation, the gold-standard method for peptide sequencing at the time. This technique allows for the stepwise removal and identification of amino acids from the N-terminus of a peptide.
Experimental Protocol: Automated Edman Degradation of Peptide YY
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Coupling: The purified PYY peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. The PITC covalently attaches to the free N-terminal amino group of the peptide, forming a phenylthiocarbamoyl (PTC)-peptide derivative.
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Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.
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Extraction: The ATZ-amino acid derivative is selectively extracted with an organic solvent.
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Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.
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Identification: The PTH-amino acid is identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known PTH-amino acid standards.
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Repetitive Cycles: The remaining, shortened peptide is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence. This process is repeated until the entire sequence is determined.[2][6][7][8][9]
Quantitative Data: A Summary of Key Findings
The application of the aforementioned experimental techniques yielded crucial quantitative data that helped to define the biochemical and physiological properties of PYY.
Amino Acid Sequence
The primary structure of porcine and human PYY was determined through Edman degradation.
| Position | Porcine PYY | Human PYY |
| 1 | Tyr | Tyr |
| 2 | Pro | Pro |
| 3 | Ala | Ile |
| 4 | Lys | Lys |
| 5 | Pro | Pro |
| 6 | Glu | Glu |
| 7 | Ala | Ala |
| 8 | Pro | Pro |
| 9 | Gly | Gly |
| 10 | Glu | Glu |
| 11 | Asp | Asp |
| 12 | Ala | Ala |
| 13 | Ser | Ser |
| 14 | Pro | Pro |
| 15 | Glu | Glu |
| 16 | Glu | Glu |
| 17 | Leu | Leu |
| 18 | Ser | Asn |
| 19 | Arg | Arg |
| 20 | Tyr | Tyr |
| 21 | Tyr | Tyr |
| 22 | Ala | Ala |
| 23 | Ser | Ser |
| 24 | Leu | Leu |
| 25 | Arg | Arg |
| 26 | His | His |
| 27 | Tyr | Tyr |
| 28 | Leu | Leu |
| 29 | Asn | Asn |
| 30 | Leu | Leu |
| 31 | Val | Val |
| 32 | Thr | Thr |
| 33 | Arg | Arg |
| 34 | Gln | Gln |
| 35 | Arg | Arg |
| 36 | Tyr-NH₂ | Tyr-NH₂ |
Table 1: Amino Acid Sequence of Porcine and Human Peptide YY. Differences are highlighted in bold.[2][4]
Tissue Distribution
Radioimmunoassay was used to determine the concentration of PYY in various regions of the gastrointestinal tract.
| Tissue | PYY Concentration (pmol/g wet weight) |
| Porcine | |
| Antrum | 3.4 ± 0.3 |
| Duodenum | 1.1 ± 1.5 |
| Ileum | 100 ± 13 |
| Descending Colon | 270 ± 45 |
| Human | |
| Duodenum | Co-localized with GLP-1 |
| Ileum | High Concentration |
| Colon | High Concentration |
Table 2: Distribution of Peptide YY in Porcine and Human Gastrointestinal Tracts.
Receptor Binding Affinity
The binding affinities of PYY and its fragments to the different Y receptor subtypes were determined through competitive radioligand binding assays.
| Ligand | Y1 Receptor (Ki, nM) | Y2 Receptor (Ki, nM) | Y4 Receptor (Ki, nM) | Y5 Receptor (Ki, nM) |
| PYY(1-36) | 0.07 | 0.40 | ~13 | 3.2 |
| PYY(3-36) | >10,000 | 2 | ~2500 | ~1300 |
Table 3: Binding Affinities (Ki) of PYY(1-36) and PYY(3-36) for Human Y Receptor Subtypes.[1][5]
Signaling Pathways: The Molecular Mechanisms of PYY Action
Peptide YY exerts its biological effects by binding to and activating a family of G-protein coupled receptors (GPCRs) known as the Y receptors. The primary signaling pathway for PYY, particularly through the Y2 receptor which is crucial for its anorexigenic effects, involves the inhibition of adenylyl cyclase.
PYY(3-36) signaling through the Y2 receptor.
Upon binding of PYY(3-36) to the Y2 receptor, the associated heterotrimeric G-protein of the Gi/o family is activated. The Gαi subunit dissociates and directly inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels result in decreased activation of Protein Kinase A (PKA), which in turn alters the phosphorylation state of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and cellular function.
Workflow for the discovery and characterization of PYY.
Conclusion
The discovery of Peptide YY stands as a testament to the power of innovative chemical methods in biological research. The meticulous work of Tatemoto and Mutt not only introduced a new and important gut hormone but also paved the way for a deeper understanding of the intricate communication between the gut and the brain in the regulation of energy homeostasis. The experimental protocols detailed in this guide, from the initial C-terminal amide assay to the development of specific radioimmunoassays and the precise determination of its amino acid sequence, represent the foundational pillars upon which our current knowledge of PYY is built. For researchers and drug development professionals, understanding this history and the technical underpinnings of PYY's discovery provides a valuable context for ongoing and future investigations into its therapeutic potential.
References
- 1. revvity.com [revvity.com]
- 2. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 3. microbenotes.com [microbenotes.com]
- 4. phoenixbiotech.net [phoenixbiotech.net]
- 5. medicallabnotes.com [medicallabnotes.com]
- 6. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 7. youtube.com [youtube.com]
- 8. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Manual Edman Degradation of Proteins and Peptides | Springer Nature Experiments [experiments.springernature.com]
